2-Phenylpentan-3-amine hydrochloride

Descripción

Overview and Significance in Organic Chemistry

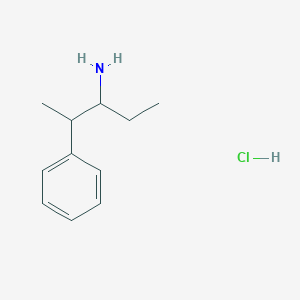

This compound exhibits remarkable structural complexity that positions it as a valuable building block in organic synthesis and chemical research applications. The compound features a phenyl group attached to the second carbon of a pentane backbone, with an amino group positioned at the third carbon, creating a unique three-dimensional arrangement that influences its chemical reactivity and biological properties. This structural configuration places the compound within the broader category of phenylethylamine derivatives, a class known for diverse chemical and biological activities.

The molecular formula C₁₁H₁₈ClN reflects the presence of eleven carbon atoms, eighteen hydrogen atoms, one chlorine atom, and one nitrogen atom, resulting in a molecular weight of 199.72 grams per mole. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, emphasizing the precise positioning of functional groups that determine its chemical behavior and potential applications.

Table 1: Fundamental Chemical Properties of this compound

The significance of this compound in organic chemistry extends beyond its individual properties to encompass its role as a synthetic intermediate and research tool. The presence of both aromatic and aliphatic components within a single molecular framework provides opportunities for diverse chemical transformations, including oxidation, reduction, and substitution reactions that can yield structurally related compounds with modified properties. The hydrochloride salt formation enhances the compound's handling characteristics and stability under standard laboratory conditions, facilitating its use in various experimental protocols and synthetic schemes.

Chemical databases have documented the compound's creation date as June 4, 2014, with subsequent modifications recorded as recently as May 18, 2025, indicating ongoing research interest and database maintenance activities. This temporal progression reflects the compound's evolving significance within the chemical research community and suggests continued investigation into its properties and applications.

Historical Context and Discovery

The historical development of this compound emerges from broader research efforts investigating phenylethylamine derivatives and their chemical properties. While specific discovery details remain limited in publicly available literature, the compound's documentation in major chemical databases suggests its synthesis and characterization occurred within the context of systematic studies of amine-containing organic molecules. The parent compound, 2-phenylpentan-3-amine, received its PubChem identification in December 2007, preceding the hydrochloride salt by several years.

The synthetic approach to this compound likely involves established methodologies for amine synthesis, potentially including reductive amination procedures or other conventional organic chemistry techniques. Related research has demonstrated the utility of various synthetic pathways for producing similar phenylethylamine derivatives, suggesting that multiple approaches may be viable for preparing this compound. The formation of the hydrochloride salt represents a standard procedure in organic chemistry for improving compound stability and handling characteristics.

Research documentation indicates that compounds sharing structural similarities have been investigated for various applications, including their potential as synthetic intermediates and research tools. The development of this compound appears to align with broader trends in pharmaceutical chemistry and organic synthesis that emphasize the exploration of structurally diverse amine compounds for potential therapeutic and synthetic applications.

Table 2: Chronological Development of Related Compounds

| Compound | Initial Documentation | Database Updates | Significance |

|---|---|---|---|

| 2-Phenylpentan-3-amine | December 2007 | May 2025 | Parent compound |

| This compound | June 2014 | May 2025 | Salt derivative |

| (2R,3R)-2-phenylpentan-3-amine | February 2007 | May 2025 | Stereoisomer |

Scope of Current Academic Research

Contemporary academic research involving this compound encompasses multiple areas of investigation, reflecting the compound's versatility and potential applications across different scientific disciplines. Current research efforts focus primarily on synthetic methodology development, chemical property characterization, and potential applications in organic synthesis. The compound's structural features make it particularly relevant for studies investigating amine chemistry, stereochemistry, and synthetic organic transformations.

Research into related phenylethylamine compounds has demonstrated significant potential for various applications, including their use as building blocks in complex molecule synthesis and their investigation as potential pharmaceutical intermediates. Studies have shown that compounds with similar structural features can undergo diverse chemical transformations, including enzymatic processes that convert carbonyl compounds into amines with high stereoselectivity and yield. These findings suggest potential applications for this compound in biocatalytic processes and synthetic chemistry applications.

Computational chemistry studies and three-dimensional conformational analysis represent additional areas of current research interest. The compound's molecular structure allows for detailed investigation of conformational preferences and intermolecular interactions that influence its chemical behavior and potential applications. Advanced computational methods provide insights into electronic structure, molecular dynamics, and potential reaction pathways that inform experimental design and synthetic planning.

Analytical chemistry research has focused on developing methods for compound characterization and purity assessment. Various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have been employed to confirm structural assignments and investigate chemical properties. These analytical studies provide essential foundation knowledge that supports further research and application development.

Table 3: Current Research Applications and Methodologies

The investigation of related compounds has revealed potential applications in areas including medicinal chemistry research, where structurally similar molecules have demonstrated interesting biological activities. Studies of N-phenethyl-1-phenyl-pentan-3-amine, a structurally related compound, have shown vasorelaxant effects in experimental models, suggesting that compounds within this chemical family may possess diverse biological activities worthy of further investigation.

Structure

2D Structure

Propiedades

IUPAC Name |

2-phenylpentan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-11(12)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIVHJRWXBYVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpentan-3-amine hydrochloride typically involves the alkylation of ammonia or primary amines with appropriate alkyl halides. One common method is the nucleophilic substitution reaction where a haloalkane reacts with ammonia or a primary amine to form the desired amine. For example, the reaction of 2-Phenylpentan-3-amine with hydrochloric acid yields this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction conditions such as temperature, pressure, and the stoichiometric ratio of reactants to optimize the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Phenylpentan-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for acylation or sulfonation reactions.

Major Products Formed

Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of amides, imines, or sulfonamides.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Phenylpentan-3-amine hydrochloride is utilized in asymmetric synthesis, which focuses on creating molecules with specific stereochemistry. This is particularly important in drug development, where the chirality of a compound can significantly influence its pharmacological effects. The unique properties of this compound may facilitate the development of new synthetic pathways for producing chiral drugs.

Medicinal Chemistry

Research indicates that this compound exhibits various biological activities, particularly concerning neurotransmitter systems. Studies suggest its potential stimulant properties due to its interactions with dopamine and norepinephrine release, which could have implications for treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Narcolepsy

The compound's ability to modulate enzyme or receptor activity is under investigation, although detailed mechanisms remain to be elucidated. Understanding these interactions is crucial for determining its pharmacological profile and therapeutic benefits.

Case Studies and Research Findings

-

Biological Activity Studies :

- Investigations have shown that this compound may interact with neurotransmitter systems, indicating potential stimulant properties that could be harnessed for therapeutic applications.

-

Synthesis Techniques :

- The synthesis of this compound often employs continuous flow reactors, allowing for precise control over reaction conditions such as temperature and pressure. This method enhances yield and consistency in industrial applications.

-

Potential Hazards :

- While specific hazards associated with this compound are not extensively documented, general safety guidelines for handling organic amines apply. These include precautions against skin and eye irritation and ensuring proper laboratory ventilation.

Mecanismo De Acción

The mechanism of action of 2-Phenylpentan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Key Comparative Insights:

- Substituent Effects: The absence of a trimethylsilyl group (cf. ’s compound) limits its use in nanotechnology but may enhance biocompatibility for pharmaceutical applications. Aromaticity: The phenyl group at C2 is a common feature in CNS-active compounds, suggesting possible neuropharmacological activity .

Synthesis Pathways :

Physicochemical Properties :

- Solubility : Hydrochloride salts generally exhibit high aqueous solubility due to ionic interactions. The phenylpentyl structure may confer moderate lipophilicity, balancing membrane permeability and solubility.

- Stability : Hydrogen bonding between NH₃⁺ and Cl⁻ (observed in ’s crystal structure) enhances thermal and oxidative stability .

Research Findings and Pharmacological Implications

This compound:

- Hypothetical Activity : Based on phenylethylamine analogs, this compound may interact with dopamine or serotonin receptors, though experimental validation is needed.

- Synthetic Feasibility : The absence of complex moieties (e.g., adamantane in memantine) simplifies synthesis, making it cost-effective for scale-up.

Contrasts with Analogs:

- Memantine HCl : The adamantane group in memantine provides rigidity, enhancing blood-brain barrier penetration and NMDA receptor affinity . The flexible pentyl chain in 2-Phenylpentan-3-amine HCl may favor different targets.

- Benzydamine HCl : Benzydamine’s ether and benzyl groups contribute to anti-inflammatory effects via cyclooxygenase inhibition, a mechanism less likely in the phenylpentyl analog .

Actividad Biológica

2-Phenylpentan-3-amine hydrochloride, also known as 2-phenyl-3-pentanamine, is an organic compound classified as a primary amine. Its unique structure, featuring a pentane backbone with a phenyl group, allows for diverse biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The molecular formula of this compound is . As a hydrochloride salt, it exhibits enhanced stability and solubility, making it suitable for various research applications. The amine group (-NH) is crucial for its biological activity, facilitating interactions with enzymes and receptors through hydrogen bonding and ionic interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzymatic Interactions : The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites. This interaction may enhance or inhibit enzyme function depending on the context.

- Receptor Binding : It may act on neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

Biological Activity

Research indicates that this compound has potential applications in pharmacology:

- Neuropharmacological Effects : Studies suggest that compounds with similar structures exhibit stimulant effects, potentially impacting neurotransmission pathways associated with dopamine and norepinephrine.

- Therapeutic Applications : Investigations are ongoing into its use as a precursor in synthesizing pharmaceuticals targeting various biological pathways, particularly in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Methylpentan-3-amine | Similar pentane backbone but with a methyl group | Different pharmacological properties due to structural variation |

| Phenethylamine | Simpler structure with a phenethyl backbone | Acts primarily as a neurotransmitter precursor |

| Amphetamine | Stimulant compound similar in mechanism of action | Distinct pharmacological effects due to additional methyl groups |

| 1-Phenylpentan-3-amine | Contains a phenyl ring but differs in alkyl chain | May have different reactivity patterns compared to 2-phenylpentan-3-amine |

The uniqueness of this compound lies in its specific structural features that contribute to its distinct pharmacological profile.

Case Studies and Research Findings

Recent studies have aimed at elucidating the biological effects of this compound. Notable findings include:

- In Vitro Studies : Experiments demonstrated that the compound can significantly enhance the activity of certain amine dehydrogenases (AmDHs), which are enzymes involved in amine synthesis. For example, Bb-PhAmDH showed increased conversion rates when interacting with substrates similar to 2-phenylpentan-3-amine .

- Metabolic Pathway Analysis : Research into the metabolic fate of this compound suggests that it undergoes various transformations in biological systems, leading to significant metabolites that may retain biological activity .

Q & A

Q. What are the standard methodologies for synthesizing 2-phenylpentan-3-amine hydrochloride, and how do precursor selection and reaction conditions influence yield?

Synthesis typically involves reductive amination of 3-phenylpentan-3-one using ammonium acetate and sodium cyanoborohydride under acidic conditions. Precursor purity (e.g., ketone intermediates) is critical to avoid side reactions like over-reduction or byproduct formation. Reaction optimization should include pH control (e.g., buffered acetic acid) and inert atmosphere (N₂/Ar) to stabilize intermediates. Yield improvements require monitoring via TLC or HPLC to track reaction progress .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates form during weighing .

- First Aid : For accidental inhalation, move to fresh air and monitor for delayed symptoms (e.g., respiratory distress) for 48 hours. Skin exposure requires immediate washing with soap and water; consult medical attention if irritation persists .

- Spill Management : Use inert absorbents (e.g., vermiculite) to contain spills. Avoid water jets to prevent contamination of waterways .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are data inconsistencies resolved?

- Primary Methods : High-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation.

- Data Validation : Cross-reference with mass spectrometry (MS) for molecular ion peaks (e.g., m/z 179.1 for the free base). Discrepancies in purity assessments (e.g., batch variations) should trigger re-analysis using gas chromatography (GC-MS) to detect volatile impurities .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

Quantum chemical calculations (e.g., DFT-based transition state analysis) predict energy barriers for intermediates, enabling identification of rate-limiting steps. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to minimize trial-and-error approaches. Virtual simulations can model solvent effects (e.g., polar aprotic solvents) and catalyst interactions to enhance enantioselectivity .

Q. What strategies address contradictory data in pharmacokinetic or toxicological studies of this compound?

- Root-Cause Analysis : Compare study designs for variables like dosage form (free base vs. hydrochloride salt), solvent choice (aqueous vs. DMSO), and assay sensitivity (e.g., LC-MS vs. ELISA).

- Meta-Analysis : Aggregate data from multiple studies (e.g., CAS registry entries, forensic wastewater analyses) to identify trends. For instance, inconsistencies in metabolic half-life may arise from species-specific cytochrome P450 interactions .

Q. How can factorial design experiments improve the scalability of this compound production?

A 2³ factorial design evaluates three factors (temperature, catalyst loading, reaction time) at two levels to identify optimal conditions. For example:

Q. What environmental impact assessments are relevant for research-scale synthesis of this compound?

- Wastewater Analysis : Forensic studies on amphetamine synthesis precursors (e.g., 3-oxo-2-phenylbutanamide) demonstrate the need for advanced oxidation processes (AOPs) to degrade toxic intermediates in lab effluents.

- Lifecycle Analysis (LCA) : Track solvent recovery rates (e.g., ethanol distillation) and energy consumption in batch processes to align with green chemistry principles .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.